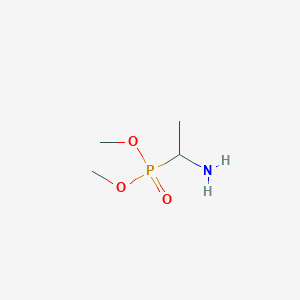
Dimethyl (1-aminoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1-aminoethyl)phosphonate is a useful research compound. Its molecular formula is C4H12NO3P and its molecular weight is 153.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Dimethyl (1-aminoethyl)phosphonate
This compound is synthesized through various methods, including one-pot three-component reactions involving aldehydes, chiral α-methylamines, and dimethyl phosphite. These methods have been shown to yield high purity and enantiomeric excess, which are crucial for its biological activity .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| One-pot three-component reaction | 84 | 73 |
| Enantioselective catalytic reaction | 98 | 92 |
| Uncatalyzed solvent-free reaction | 70 | N/A |
Medicinal Chemistry Applications
This compound and its derivatives have garnered attention for their potential therapeutic effects. They are primarily studied for their antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that this compound derivatives exhibit significant antibacterial activity against various strains. In a study involving molecular docking, several compounds demonstrated strong binding affinity to dihydrofolate reductase, an essential enzyme in bacterial growth .
Case Study: Antibacterial Efficacy
- Compound Tested: this compound derivative
- Target Bacteria: Staphylococcus aureus, Escherichia coli
- Results: Inhibition zones measured up to 25 mm, indicating effective antibacterial action.
Anticancer Properties
The compound has also been explored as a potential anticancer agent. Studies have shown that α-aminophosphonate derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
- Cell Lines Tested: A549 (lung), HeLa (cervical), MCF-7 (breast)
- Results: IC50 values ranged from 10 to 30 µM across different cell lines, demonstrating promising anticancer activity .
Agricultural Applications
In agriculture, this compound is utilized as a herbicide and pesticide. Its efficacy in controlling weeds and pests has made it a valuable compound in crop protection strategies.
Herbicidal Activity
The compound's ability to inhibit specific metabolic pathways in plants makes it effective against a range of weed species.
Case Study: Herbicidal Efficacy
- Target Weeds: Common ragweed, crabgrass
- Application Rate: 200 g/ha
- Results: Significant reduction in weed biomass observed within two weeks of application.
Environmental Applications
This compound is also being researched for its potential in water decontamination systems. Its ability to chelate heavy metals and other pollutants makes it suitable for environmental remediation efforts.
Table 2: Environmental Applications
| Application Area | Mechanism of Action | Effectiveness |
|---|---|---|
| Water decontamination | Chelation of heavy metals | High |
| Soil amendment | Nutrient release | Moderate |
属性
CAS 编号 |
77526-64-8 |
|---|---|
分子式 |
C4H12NO3P |
分子量 |
153.12 g/mol |
IUPAC 名称 |
1-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C4H12NO3P/c1-4(5)9(6,7-2)8-3/h4H,5H2,1-3H3 |
InChI 键 |
VVTZGGXICVHSRN-UHFFFAOYSA-N |
规范 SMILES |
CC(N)P(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















